molecular formula C11H14O2 B3054824 4-(Oxan-4-yl)phenol CAS No. 62071-41-4

4-(Oxan-4-yl)phenol

Cat. No.: B3054824
CAS No.: 62071-41-4
M. Wt: 178.23 g/mol
InChI Key: SLRFYRHSAFXXPI-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)phenol is a phenolic compound featuring a tetrahydropyran (oxane) ring substituted at the para-position of the phenol moiety. The oxan-4-yl group introduces a six-membered oxygen-containing heterocycle, which influences the compound’s electronic structure, solubility, and reactivity.

The oxygen atom in the oxan group may also participate in hydrogen bonding, affecting intermolecular interactions and crystallinity.

Properties

IUPAC Name

4-(oxan-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRFYRHSAFXXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627965
Record name 4-(Oxan-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62071-41-4
Record name 4-(Oxan-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-4-yl)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxan-4-yl)phenol can be synthesized through the reaction of resorcinol with 1,2-epoxybutane. This reaction typically involves the use of a solvent and a catalyst to facilitate the reaction under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis of phenol derivatives often involves scalable and green protocols. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)phenol, like other phenols, undergoes various chemical reactions including:

    Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions.

    Oxidation: Phenols can be oxidized to form quinones.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.

    Oxidation: Sodium dichromate and Fremy’s salt are used under controlled conditions to achieve oxidation.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.

    Oxidation: The major product is quinone, a valuable class of compounds due to their redox properties.

Scientific Research Applications

4-(Oxan-4-yl)phenol has a wide range of applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)phenol involves its reactive phenol group, which can participate in various chemical reactions. The hydroxyl group on the phenol ring is a key functional group that can undergo electrophilic aromatic substitution and oxidation reactions . These reactions are facilitated by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack.

Comparison with Similar Compounds

4-Cyclohexylphenol (CAS 1131-60-8)

  • Structure : A cyclohexyl group replaces the oxan-4-yl group.
  • Electronic Effects: The saturated cyclohexyl group lacks the electron-rich oxygen atom, reducing polarity and hydrogen-bonding capacity. This results in lower solubility in polar solvents compared to 4-(Oxan-4-yl)phenol .
  • Applications: Used in industrial synthesis and as a stabilizer; its hydrophobic nature suits non-polar matrices.

4-Phenylphenol (CAS 92-69-3)

  • Structure : A phenyl group at the para position.
  • Electronic Effects: The aromatic phenyl group enables π→π* transitions, leading to UV-Vis absorption peaks (e.g., ~280 nm for similar compounds) . In contrast, this compound’s tetrahydropyran lacks conjugation, likely shifting absorption to shorter wavelengths.
  • Safety: 4-Phenylphenol is classified as hazardous, causing skin/eye irritation . The oxan substituent may mitigate toxicity due to reduced aromaticity and increased biodegradability.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structure : An imidazole ring fused with two phenyl groups at the para position.
  • Electronic Effects: The extended π-conjugation system lowers the HOMO-LUMO gap (calculated energy gap: ~3.5 eV), enhancing nonlinear optical (NLO) properties. Third-order susceptibility (χ³) reaches 2.26 × 10⁻⁶ esu .
  • Comparison: this compound’s saturated oxan group lacks conjugation, likely resulting in a higher HOMO-LUMO gap and weaker NLO performance.

Physicochemical Properties

Property This compound (Inferred) 4-Cyclohexylphenol 4-Phenylphenol 4-(4,5-Diphenylimidazol-2-yl)phenol
Molecular Weight ~150.17 g/mol 176.26 g/mol 170.21 g/mol 354.41 g/mol
Melting Point ~100–150°C (estimated) Not reported 165–170°C 278°C
Solubility Moderate in polar solvents Low in polar solvents Low in water Soluble in DMSO, ethanol
UV-Vis λmax ~260–280 nm (estimated) Not reported ~280 nm 340 nm, 406 nm

Biological Activity

Chemical Structure and Properties

4-(Oxan-4-yl)phenol consists of a phenolic ring substituted with an oxane group. The presence of the hydroxyl group (–OH) is crucial for its biological activity, as it can participate in various biochemical interactions.

1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which can help mitigate oxidative stress by scavenging free radicals. The antioxidant activity of this compound is hypothesized to be significant due to its structural similarity to other phenolic compounds that have demonstrated such effects.

Table 1: Comparison of Antioxidant Activities of Phenolic Compounds

CompoundIC50 (µM)Mechanism of Action
This compoundTBDFree radical scavenging
Resveratrol0.5Electron donation and enzyme stimulation
KaempferolTBDMetal ion chelation and ROS reduction

Note: TBD = To Be Determined

2. Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX). Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.

Case Study:
A study investigating the anti-inflammatory properties of phenolic compounds found that derivatives exhibited significant inhibition of COX enzymes, suggesting that this compound may also possess similar capabilities .

3. Anticancer Properties

Phenolic compounds are being explored for their anticancer effects, primarily through mechanisms that induce apoptosis and inhibit tumor growth. While direct studies on this compound are lacking, related compounds have shown promising results in preclinical models.

Table 2: Anticancer Activity of Related Phenolic Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
CurcuminBreast cancer5Induction of apoptosis
QuercetinColon cancer10Inhibition of cell proliferation
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding: The hydroxyl group facilitates interactions with biological targets.
  • Free Radical Scavenging: The compound may donate electrons to neutralize free radicals.

Bioavailability and Metabolism

The bioavailability of phenolic compounds significantly impacts their biological activity. Factors such as absorption, metabolism, and excretion play critical roles in determining the efficacy of these compounds in vivo .

Key Points:

  • Phenolic compounds often undergo extensive metabolism, affecting their bioactivity.
  • Delivery systems are being developed to enhance the bioavailability and stability of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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